(Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide involves the inhibition of various enzymes and pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
(Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis in cancer cells by activating various signaling pathways that are involved in cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide in lab experiments is its ability to inhibit the activity of various enzymes and pathways that are involved in inflammation and cancer progression. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during lab experiments.
Future Directions
There are several future directions for the study of (Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide. One potential direction is the development of novel analogs with improved potency and selectivity. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide involves the reaction of 2-fluoroaniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with benzaldehyde in the presence of a catalyst such as piperidine to yield the final compound.
Scientific Research Applications
(Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-8-4-5-9-15(14)19-16(20)13(11-18)10-12-6-2-1-3-7-12/h1-10H,(H,19,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDABNHAIJPLD-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(2-fluorophenyl)-3-phenylprop-2-enamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.